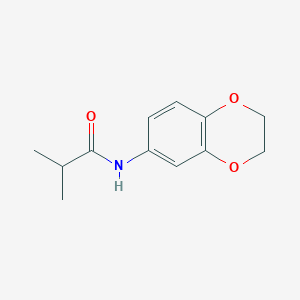![molecular formula C14H9BrCl2N2OS B5230092 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BRD-8899, is a small molecule inhibitor that has been widely used in scientific research for its ability to target a specific protein.
Mecanismo De Acción
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide targets the bromodomain of BRD9, which is a protein domain that recognizes acetylated lysine residues on histones. By inhibiting the activity of BRD9, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can disrupt the regulation of gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can have a variety of biochemical and physiological effects, depending on the biological system being studied. For example, in cancer cells, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit cell proliferation and induce apoptosis. In T cells, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of cytokines such as IL-2 and IFN-gamma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for BRD9, which allows researchers to study the effects of inhibiting this protein in a variety of biological systems. However, one limitation of using 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of BRD9 in some systems.
Direcciones Futuras
There are several future directions for research involving 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent inhibitors of BRD9 that can be used in a wider range of biological systems. Another area of interest is the study of the role of BRD9 in various diseases, including cancer and immune disorders. Finally, the use of 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in combination with other inhibitors or therapies is an area of research that holds promise for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions that begin with the preparation of 3-bromoaniline. This is followed by the reaction of 3-bromoaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3,4-dichlorobenzoyl chloride to form the final product, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its ability to target the protein BRD9. BRD9 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of BRD9, leading to changes in gene expression that can be studied in various biological systems.
Propiedades
IUPAC Name |
3-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2OS/c15-9-3-1-2-8(6-9)13(20)19-14(21)18-10-4-5-11(16)12(17)7-10/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGVXDRYXWARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5230055.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)


![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5230083.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)

